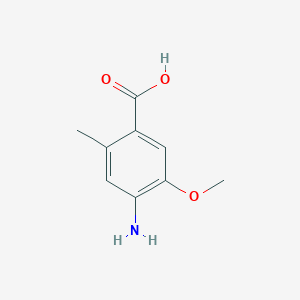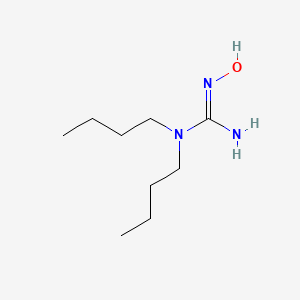
N',N'-dibutyl-N-hydroxyguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-dibutyl-N-hydroxyguanidine is an organic compound with the molecular formula C9H21N3O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibutyl-N-hydroxyguanidine typically involves the reaction of dibutylamine with cyanamide, followed by hydroxylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for N’,N’-dibutyl-N-hydroxyguanidine are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-dibutyl-N-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
N’,N’-dibutyl-N-hydroxyguanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of nitric oxide synthase activity.
Mécanisme D'action
The mechanism of action of N’,N’-dibutyl-N-hydroxyguanidine involves its interaction with molecular targets such as nitric oxide synthase. It acts as an inhibitor of this enzyme, thereby modulating the production of nitric oxide. This interaction is crucial for its potential therapeutic effects, particularly in conditions where nitric oxide levels need to be regulated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’,N’-dibutyl-N-hydroxyguanidine include:
- N-butyl-N’-hydroxyguanidine
- N-alkyl-N’-hydroxyguanidines
- N-aryl-N’-hydroxyguanidines
Uniqueness
N’,N’-dibutyl-N-hydroxyguanidine is unique due to its specific structure, which allows it to interact with nitric oxide synthase effectively. This makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications .
Propriétés
Numéro CAS |
29044-29-9 |
|---|---|
Formule moléculaire |
C9H21N3O |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
1,1-dibutyl-2-hydroxyguanidine |
InChI |
InChI=1S/C9H21N3O/c1-3-5-7-12(8-6-4-2)9(10)11-13/h13H,3-8H2,1-2H3,(H2,10,11) |
Clé InChI |
WEANSTPNMSNOIE-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN(CCCC)/C(=N/O)/N |
SMILES canonique |
CCCCN(CCCC)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)
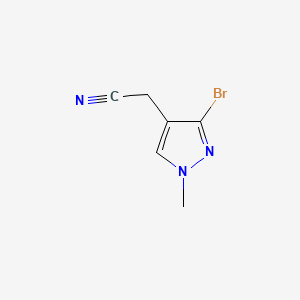
amine hydrochloride](/img/structure/B13463293.png)
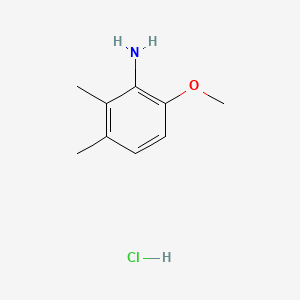
![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid](/img/structure/B13463303.png)
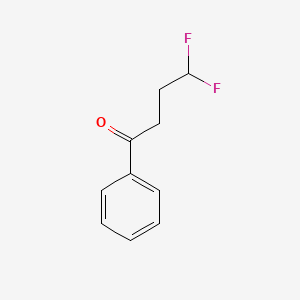
![6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13463326.png)
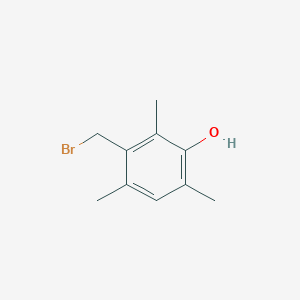
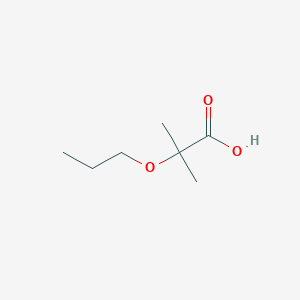
![(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)
![3-[(Tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13463350.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13463353.png)

